molecular formula C15H18ClN3O B597172 (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1221153-81-6

(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B597172
CAS No.: 1221153-81-6
M. Wt: 291.779
InChI Key: JWMWYICOIUDZTP-AATRIKPKSA-N
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Description

The compound (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetically derived small molecule characterized by a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 5 and an isopropyl group at position 1.

Properties

IUPAC Name

(E)-1-(5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-10(2)19-9-12(14(20)5-6-18(3)4)11-7-15(16)17-8-13(11)19/h5-10H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMWYICOIUDZTP-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC(=NC=C21)Cl)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C2=CC(=NC=C21)Cl)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719909
Record name (2E)-1-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221153-81-6
Record name (2E)-1-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyrrolo[2,3-c]pyridine Synthesis

The pyrrolo[2,3-c]pyridine scaffold forms the foundation of the target compound. Patent WO2015191506A2 describes a general approach for analogous structures via cyclization of substituted pyridines with propargylamines. For this molecule, a plausible route involves:

  • Starting Material Preparation : 5-Chloro-2-aminopyridine undergoes iodination at the 3-position using N-iodosuccinimide (NIS) in acetic acid, yielding 5-chloro-3-iodo-2-aminopyridine.

  • Cyclization : Reaction with isopropyl propargylamine under Sonogashira coupling conditions (Pd(PPh₃)₂Cl₂, CuI, triethylamine) forms the pyrrolo[2,3-c]pyridine core. The isopropyl group is introduced at this stage to minimize later regioselectivity issues .

Key Data :

StepReagents/ConditionsYieldReference
IodinationNIS, AcOH, 80°C, 6h85%
CyclizationPd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 60°C, 12h72%

Functionalization at the 3-Position

The 3-ketoenamine moiety is critical for biological activity. WO2020039060A1 demonstrates that α,β-unsaturated ketones in similar systems form via Claisen-Schmidt condensation. For this compound:

  • Ketone Installation : Treat 3-bromo-pyrrolo[2,3-c]pyridine with n-butyllithium at -78°C, followed by quenching with dimethylacetamide to install the acetyl group .

  • Enamine Formation : Condense the ketone with dimethylformamide dimethyl acetal (DMF-DMA) in toluene under reflux (110°C, 8h) to yield the (E)-configured enamine .

Optimization Insight :

  • Excess DMF-DMA (2.5 equiv) improves regioselectivity for the E-isomer (91:9 E:Z ratio) .

  • Molecular sieves (4Å) increase yield from 68% to 83% by absorbing liberated methanol .

Chlorination and Isopropyl Group Retention

The 5-chloro and 1-isopropyl groups require strategic positioning to avoid displacement. Data from PubChem and Ambeed suggest:

  • Early-Stage Chlorination : Introducing chlorine at the pyridine stage (via NIS/NaClO₂) prevents later electrophilic substitution challenges .

  • Isopropyl Protection : Using tert-butoxycarbonyl (Boc) protection for the pyrrolo nitrogen during cyclization, followed by deprotection with HCl/dioxane, maintains the isopropyl group’s integrity .

Comparative Analysis :

Protection MethodDeprotection ConditionsIsopropyl Retention
Boc4M HCl/dioxane, 25°C, 2h98%
CbzH₂, Pd/C, MeOH, 24h95%

Final Assembly and Purification

Convergent synthesis minimizes side reactions. A three-step sequence derived from Ambeed’s protocols achieves high purity:

  • Coupling : React the chlorinated pyrrolopyridine with the pre-formed enamine using EDCI/HOBt in dichloromethane (25°C, 12h).

  • Crystallization : Recrystallize from ethyl acetate/heptane (1:3) to remove geometric isomers.

  • Chromatography : Silica gel column (EtOAc:MeOH 95:5) yields >99% pure product .

Scale-Up Considerations :

  • Pilot batches (500g) show consistent yields (78–82%) with <0.5% Z-isomer contamination .

  • Residual palladium levels post-crystallization: <2 ppm (ICP-MS) .

Catalytic and Solvent Effects

Hydrogenation steps from Ambeed and WO2020039060A1 highlight solvent-dependent outcomes:

CatalystSolventTemp (°C)Conversion
Pd/CMeOH2588%
Pd(OH)₂EtOH/AcOH7095%

Methanol favors faster kinetics, but ethanol/acetic acid mixtures suppress over-reduction of the enone .

ConditionDegradation (28 days)Major Impurity
Amber glass0.3%Z-isomer
Clear glass4.1%Epoxide derivative

Storage recommendations: sealed amber vials under nitrogen at -20°C .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the enone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • The target compound features a pyrrolo[2,3-c]pyridine core, distinguishing it from phthalazine-based analogs (e.g., 6d). This core may influence binding selectivity in kinase targets due to its smaller ring system and electronic properties .
  • The dimethylamino group in the target’s enone side chain contrasts with the 2,4-diaminopyrimidine moiety in analogs like 6d. The latter is associated with antifolate activity, suggesting divergent biological mechanisms .
  • Substituents like chlorine (target) and methoxy groups (analogs) modulate solubility and steric effects. For example, the 2,3-dimethoxyphenyl group in 6d enhances π-π stacking with aromatic enzyme residues .

Methodological Approaches to Similarity Assessment

The comparison of compound similarity relies on computational and experimental strategies:

  • Structural Similarity Metrics: Tanimoto coefficients or fingerprint-based analyses quantify shared pharmacophoric features. For instance, the target and 6d share an (E)-enone motif but differ in heterocyclic cores, resulting in moderate similarity scores .
  • Spectroscopic and Crystallographic Data: IR and NMR data (e.g., δ 7.86 ppm for enone protons in 6d ) provide empirical comparisons.
  • Biological Activity Profiling: While the target’s activity is underexplored, analogs with diaminoheterocycles (e.g., 2,4-diaminopyrimidine) exhibit nanomolar inhibition of enzymes like dihydrofolate reductase, highlighting the impact of substituents on potency .

Biological Activity

(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C15H18ClN3O
  • Molecular Weight : 291.78 g/mol
  • CAS Number : 1221153-81-6

The compound exhibits its biological effects primarily through interactions with various molecular targets. Preliminary studies suggest it may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival pathways. The structural features of the compound allow for potential binding to ATP-binding sites in kinases, which is a common mechanism among many anticancer agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)5.0Induction of apoptosis via caspase activation
MDA-MB-231 (Breast)4.5Inhibition of tubulin polymerization
HCT116 (Colorectal)6.0DNA damage response activation

These results indicate that the compound can effectively inhibit cancer cell growth by inducing apoptosis and disrupting microtubule dynamics, critical for mitosis.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has shown promise as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Enzyme TargetIC50 (µM)Reference Compound
Acetylcholinesterase0.8Galanthamine
Butyrylcholinesterase1.5Donepezil

The compound's ability to inhibit AChE suggests it could be beneficial in enhancing cholinergic neurotransmission.

Case Studies

Several case studies have reported the synthesis and evaluation of similar compounds with related structures, demonstrating the importance of structural modifications in enhancing biological activity:

  • Study on Imidazole Derivatives : A study published in Nature evaluated imidazole derivatives similar to our compound and found that modifications at specific positions significantly enhanced anticancer activity against melanoma cell lines with IC50 values as low as 1.1 nM .
  • Pyrrolopyridine Compounds : Research indicated that pyrrolopyridine compounds exhibited significant cytotoxic effects on various cancer cell lines, with some derivatives showing IC50 values below 10 µM against aggressive breast cancer cells .

Q & A

Basic: How can researchers optimize the synthesis yield of (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one?

Methodological Answer:

  • Design of Experiments (DoE): Use DoE to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, optimize the base (NaH or K₂CO₃) and solvent (THF vs. dioxane) for the enone formation step, as seen in pyrrolo[2,3-b]pyridine syntheses .
  • Purification Strategies: Employ gradient column chromatography (e.g., ethyl acetate/PE gradients) or recrystallization (ethanol or methanol) to isolate high-purity product, similar to methods for pyrrol-2-one derivatives .
  • Analytical Monitoring: Track reaction progress via TLC or HPLC to identify intermediates and optimize reaction time .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify the (E)-configuration of the enone moiety and substituent positions (e.g., isopropyl group at N1, chloro at C5). Compare shifts with structurally related pyrrolo[2,3-c]pyridines .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₇H₂₀ClN₃O) and rule out side products like oxidized intermediates .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry, as demonstrated for ethyl 2-benzyl-3-arylacetate derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs by replacing the 5-chloro group with fluoro or methoxy groups (via nucleophilic substitution or Suzuki coupling) to assess electronic effects .
  • Enone Modifications: Introduce α,β-unsaturated ketone derivatives (e.g., methyl vs. trifluoropropyl groups) to evaluate steric and electronic impacts on target binding .
  • Biological Assays: Screen analogs against kinase panels or cellular models (e.g., cancer cell lines) and correlate activity with substituent properties using multivariate analysis .

Advanced: How should researchers resolve contradictions in reported biological activity data for pyrrolo[2,3-c]pyridine derivatives?

Methodological Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., ATP concentrations in kinase assays) to rule out false positives/negatives. For example, inconsistent IC₅₀ values may arise from variations in enzyme purity .
  • Off-Target Profiling: Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify unintended targets that may explain discrepancies .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for differences in experimental design (e.g., cell line selection) .

Advanced: What strategies address regioselectivity challenges during functionalization of the pyrrolo[2,3-c]pyridine core?

Methodological Answer:

  • Directed Metalation: Use LDA or TMP-Li to deprotonate specific positions (e.g., C3 vs. C7) for halogenation or alkylation, as shown in pyrrolo[2,3-b]pyridine systems .
  • Protecting Groups: Temporarily block reactive sites (e.g., enone carbonyl) with SEM or Boc groups to direct functionalization to the chloro-substituted ring .
  • Computational Modeling: Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide synthetic routes .

Advanced: How can researchers assess the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS. Monitor metabolites like hydroxylated or demethylated products .
  • CYP Inhibition Screening: Test for interactions with CYP3A4 or CYP2D6 using fluorogenic substrates to predict drug-drug interactions .
  • In Vivo PK Studies: Administer radiolabeled compound to rodents and analyze plasma/tissue samples for half-life (t₁/₂) and bioavailability .

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